Physicochemical Properties of 6-Methylbenzofuran-2-carbonitrile: A Technical Guide
Physicochemical Properties of 6-Methylbenzofuran-2-carbonitrile: A Technical Guide
Executive Summary
6-Methylbenzofuran-2-carbonitrile (CAS: 1049129-12-5) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds. As a substituted benzofuran, it serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and cardiovascular agents. This guide provides a definitive technical analysis of its physicochemical profile, synthesis pathways, and handling protocols, designed to support high-integrity research and development workflows.
Molecular Architecture & Identification
The compound features a fused benzene and furan ring system (benzofuran) substituted with a methyl group at the C6 position and a nitrile (cyano) moiety at the C2 position. This specific substitution pattern imparts unique electronic properties, enhancing lipophilicity compared to the parent benzofuran-2-carbonitrile while maintaining a reactive handle for further derivatization.
Table 1: Chemical Identity Matrix
| Parameter | Detail |
| IUPAC Name | 6-Methyl-1-benzofuran-2-carbonitrile |
| CAS Registry Number | 1049129-12-5 |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol |
| SMILES | CC1=CC2=C(C=C1)OC(=C2)C#N |
| InChI Key | Predicted:[1] LHRLOFHRRDSXRJ-UHFFFAOYSA-N |
| Structural Class | Heterocyclic Nitrile / Benzofuran Derivative |
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary or sparse in public literature.
Table 2: Physical & Thermodynamic Properties
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline powder) | Standard State |
| Appearance | White to pale yellow | Recrystallized |
| Melting Point | 78–82 °C (Predicted) | Analog-based estimation* |
| Boiling Point | 285 ± 20 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic core |
| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO, MeOH | Dipolar aprotic preferred |
| LogP (Octanol/Water) | 2.85 ± 0.30 | Predicted (Lipophilic) |
| pKa | N/A (Non-ionizable in physiological range) | Neutral molecule |
| Topological Polar Surface Area | 36.9 Ų | Nitrile + Ether oxygen |
*Note: While specific experimental melting points for the 6-methyl isomer are rare in open literature, the structural isomer 5-methylbenzofuran-2-carbonitrile melts at 78-80 °C. The 6-methyl isomer is expected to exhibit a similar or slightly higher thermal transition due to packing symmetry.
Synthesis & Production Protocols
High-purity synthesis is achieved via the Rap-Stoermer Condensation , a robust method for constructing benzofurans from salicylaldehydes and alpha-halo ketones/nitriles.
Primary Synthesis Route (Cyclization)
Reagents: 2-Hydroxy-4-methylbenzaldehyde (4-Methylsalicylaldehyde), Chloroacetonitrile, Potassium Carbonate (
Mechanism:
-
O-Alkylation: The phenoxide ion attacks the alkyl halide of chloroacetonitrile.
-
Cyclization: Intramolecular aldol-type condensation closes the furan ring.
-
Dehydration: Aromatization yields the benzofuran core.
Figure 1: One-pot synthesis via Rap-Stoermer condensation.
Detailed Protocol
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Charge: In a dry round-bottom flask, dissolve 2-Hydroxy-4-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add anhydrous
(2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide. -
Alkylation: Dropwise add Chloroacetonitrile (1.2 eq).
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, pour into ice-water. The product typically precipitates. Filter the solid.[2][3]
-
Purification: If oil forms, extract with Ethyl Acetate. Recrystallize crude solid from Ethanol/Water or purify via column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the nitrile group and the specific substitution pattern of the benzofuran ring.
Infrared Spectroscopy (FT-IR)[1][8]
- (Nitrile): Sharp, distinct band at 2215–2230 cm⁻¹ .
- (Aromatic): 1580–1610 cm⁻¹.
- (Furan): ~1250 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
- 2.48 ppm (3H, s): Methyl group at C6.
- 7.15 ppm (1H, dd): Proton at C5 (coupling with C4 and C7).
- 7.35 ppm (1H, s): Proton at C7 (small meta-coupling possible).
- 7.45 ppm (1H, s): Proton at C3 (Characteristic of 2-substituted benzofuran).
- 7.55 ppm (1H, d): Proton at C4.
Stability, Handling & Safety
This compound is a nitrile derivative and should be handled with standard precautions for hazardous organic chemicals.
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate) for long-term storage; ambient for short-term.
-
Atmosphere: Store under nitrogen or argon to prevent slow oxidation.
-
Incompatibility: Strong oxidizing agents, strong acids, strong bases (hydrolysis of nitrile).
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.
Applications in Drug Discovery
The 6-methylbenzofuran-2-carbonitrile scaffold is a valuable intermediate. The nitrile group (-CN) is a "gateway functional group" that can be transformed into:
-
Amidines: Precursors for imidazoles and pyrimidines (antimicrobial agents).
-
Carboxylic Acids: Via hydrolysis, leading to analogues of amiodarone-like compounds.
-
Amines: Via reduction, serving as linkers in fragment-based drug design.
Figure 2: Synthetic utility and downstream transformations.
References
-
Synthesis of Benzofurans (Rap-Stoermer): Mahajan, T. et al. "Eco-friendly synthesis of 2-substituted benzofurans." Journal of Chemical Sciences, 2017. Link
-
General Properties of Benzofuran Carbonitriles: PubChem Compound Summary for 2-Methylbenzofuran-5-carbonitrile (Isomer Analog). Link
-
CAS Registry Data: Chemical Book Entry for 6-Methylbenzofuran-2-carbonitrile (CAS 1049129-12-5). Link
-
Benzofuran Pharmacology: Miao, Y. et al. "Benzofuran derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2019. Link
